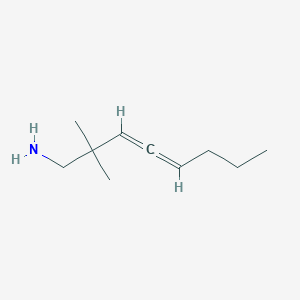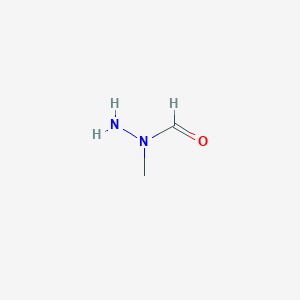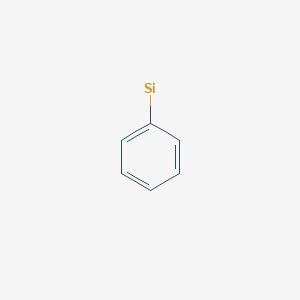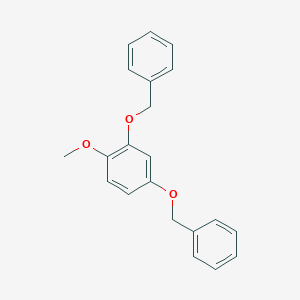
1-Methoxy-2,4-bis(phenylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2,4-bis(phenylmethoxy)benzene, commonly known as Bisbenzylisoquinoline Alkaloid, is a naturally occurring compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2,4-bis(phenylmethoxy)benzene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of neurotransmitter receptors, and induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methoxy-2,4-bis(phenylmethoxy)benzene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methoxy-2,4-bis(phenylmethoxy)benzene in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Methoxy-2,4-bis(phenylmethoxy)benzene. These include investigating its potential as a natural antioxidant and neuroprotective agent, exploring its effects on various neurotransmitter systems, and studying its potential as a therapeutic agent for various inflammatory and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
1-Methoxy-2,4-bis(phenylmethoxy)benzene is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
1-Methoxy-2,4-bis(phenylmethoxy)benzene can be synthesized through various methods, including the condensation reaction of o-methoxybenzaldehyde and 1,2-diphenylethane-1,2-dione or the cyclization reaction of 2-bromo-1-methoxy-4-(phenylmethoxy)benzene with sodium hydride. The synthesized compound can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Methoxy-2,4-bis(phenylmethoxy)benzene has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its effects on the central nervous system, such as its ability to inhibit dopamine transporter and modulate serotonin receptors. Additionally, it has been shown to have potential as a natural antioxidant and neuroprotective agent.
Propiedades
Número CAS |
6383-02-4 |
|---|---|
Nombre del producto |
1-Methoxy-2,4-bis(phenylmethoxy)benzene |
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-methoxy-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Clave InChI |
SOUJDBXWBHIGNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Sinónimos |
2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




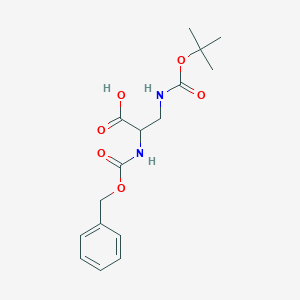
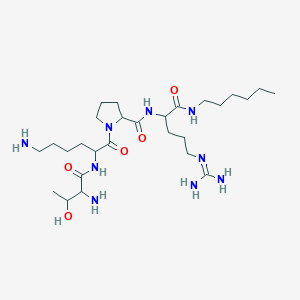
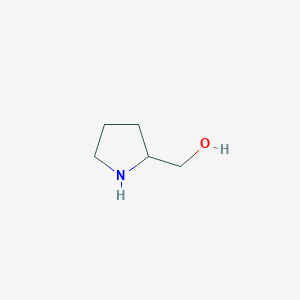
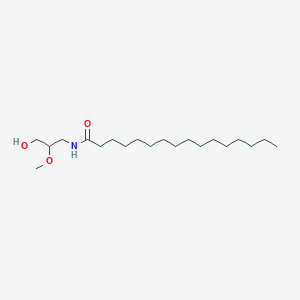
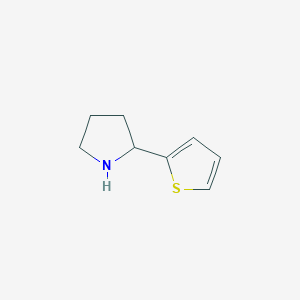
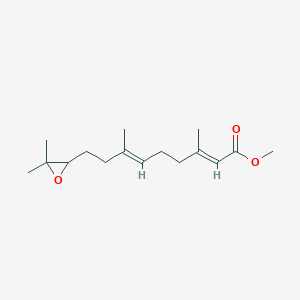
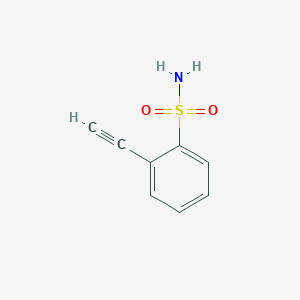
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
